Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate

Description

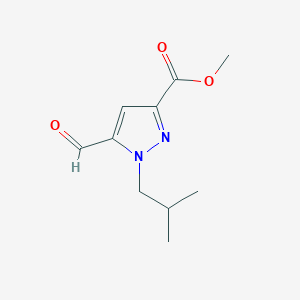

Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by three key substituents:

- A 2-methylpropyl (isobutyl) group at position 1.

- A methyl ester at position 3.

- A formyl group at position 5.

This compound’s structure combines reactive moieties (formyl and ester) with a lipophilic isobutyl chain, making it a versatile intermediate in pharmaceuticals, agrochemicals, and coordination chemistry. Its unique substitution pattern influences solubility, stability, and reactivity compared to related pyrazole derivatives.

Properties

IUPAC Name |

methyl 5-formyl-1-(2-methylpropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7(2)5-12-8(6-13)4-9(11-12)10(14)15-3/h4,6-7H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSBKZGRMZNAAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylpropylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to formylation using formic acid or formylating agents like Vilsmeier-Haack reagent to introduce the formyl group at position 5. The final step involves esterification of the carboxylic acid group to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Methyl 5-carboxy-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate.

Reduction: Methyl 5-hydroxymethyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives with potential biological activities.

Biology: Studied for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active pyrazoles.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry: Used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate:

Functional Differences

- Reactivity : The formyl group in the target compound enables nucleophilic additions (e.g., condensation reactions), unlike analogues lacking this moiety (e.g., Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate) .

- Lipophilicity : The 2-methylpropyl substituent enhances lipophilicity compared to methyl or pyridinyl groups, influencing membrane permeability in biological systems.

- Stability : Formyl-containing derivatives may exhibit lower storage stability due to oxidation or hydrolysis susceptibility, as observed in related pyrazine compounds (e.g., 2-methoxy-3-(2-methylpropyl) pyrazine in peppers, which degrades over time) .

Comparative Bioactivity

Stability Considerations

- Storage studies on structurally related compounds (e.g., 2-methoxy-3-(2-methylpropyl) pyrazine) suggest that alkyl and aryl substituents improve stability compared to formyl-containing derivatives .

Biological Activity

Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H14N2O3

- Molecular Weight : 218.24 g/mol

- CAS Number : 1823421-99-3

Biological Activities

The biological activities of pyrazole derivatives, including this compound, are well-documented in literature. These compounds exhibit a range of pharmacological effects:

- Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structural features contribute to its effectiveness as an antimicrobial agent.

- Anti-inflammatory Effects : Research indicates that pyrazole compounds can inhibit inflammatory responses. For instance, in carrageenan-induced edema models, certain derivatives demonstrated significant anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

- Antitubercular Activity : Compounds within this class have been tested against Mycobacterium tuberculosis. Some derivatives showed inhibition rates significantly higher than traditional treatments .

- Anticancer Properties : Preliminary studies suggest that pyrazole derivatives may possess anticancer properties, affecting various cancer cell lines through mechanisms that require further elucidation.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Utilizing hydrazines and aldehydes in the presence of acid catalysts to form the pyrazole ring.

- Esterification Processes : Reaction of pyrazole carboxylic acids with methanol or other alcohols to yield the ester form.

Case Studies

Several studies highlight the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate?

The compound can be synthesized via multi-step protocols involving:

- Coupling reactions : Use 1-(2-methylpropyl)-1H-pyrazole-3-carboxylate as a precursor, followed by formylation at the 5-position using Vilsmeier-Haack conditions (phosphorus oxychloride and DMF) .

- Protecting group strategies : Protect reactive sites (e.g., the pyrazole nitrogen) during formylation to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve ≥95% purity, as validated by GC or HPLC .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong oxidizers, which may degrade the compound into hazardous byproducts (e.g., CO, nitrogen oxides) .

- Waste disposal : Neutralize residues with aqueous sodium bicarbonate before incineration by licensed facilities .

Q. What spectroscopic methods are optimal for structural confirmation?

- NMR : ¹H/¹³C NMR to verify the formyl group (δ ~9.8–10.2 ppm for aldehyde proton) and pyrazole ring protons (δ ~6.5–8.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~253.12 g/mol) .

- FT-IR : Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aldehyde C=O (~2800–2900 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- X-ray diffraction : Use SHELXL for refinement to determine bond angles, torsion angles, and hydrogen-bonding networks. For example, the formyl group’s orientation can influence intermolecular interactions .

- Mercury software : Visualize crystal packing and identify π-π stacking or van der Waals interactions critical for stability .

Q. What strategies address contradictions between computational and experimental data (e.g., DFT vs. crystallography)?

- Benchmarking : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data to identify discrepancies in torsional angles .

- Solvent effects : Include implicit solvent models (e.g., PCM) in calculations to account for polarization differences in experimental conditions .

Q. How does the formyl group influence reactivity in downstream applications?

- Nucleophilic addition : The aldehyde can undergo condensation with amines (e.g., hydrazines) to form Schiff bases, monitored by TLC or LC-MS .

- Stability under basic conditions : Test pH-dependent degradation (e.g., in NaOH/MeOH) via UV-Vis spectroscopy to assess aldehyde lability .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Catalytic optimization : Use Pd-mediated cross-coupling to preserve regioselectivity during formylation. Monitor reaction kinetics via in-situ IR .

- Batch vs. flow chemistry : Compare yields and purity in continuous flow systems to mitigate exothermic side reactions .

Methodological Notes

- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC to distinguish CH₂/CH₃ groups .

- Crystallography : Deposit structural data in the Cambridge Structural Database (CSD) for public access .

- Safety protocols : Refer to SDS guidelines for spill management (e.g., absorb with vermiculite, avoid aqueous release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.